Nlrp3-IN-16
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Overview
Description
Nlrp3-IN-16 is a small molecule inhibitor specifically designed to target the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a crucial component of the innate immune system, playing a significant role in the body’s inflammatory response. Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making it a promising target for therapeutic intervention.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-16 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the molecule’s binding affinity and specificity towards the NLRP3 inflammasome.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Nlrp3-IN-16 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Nlrp3-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in various chemical pathways.
Biology: Employed in cellular and molecular biology to investigate the mechanisms of inflammasome activation and regulation.
Medicine: Potential therapeutic agent for treating inflammatory and autoimmune diseases by inhibiting the NLRP3 inflammasome.
Industry: Could be used in the development of new anti-inflammatory drugs and therapies.
Mechanism of Action
Nlrp3-IN-16 exerts its effects by specifically binding to the NLRP3 protein, preventing its oligomerization and subsequent activation of the inflammasome complex. This inhibition blocks the downstream activation of caspase-1 and the release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. The molecular targets and pathways involved include the NLRP3 protein itself, as well as various signaling molecules and pathways that regulate inflammasome activation.
Comparison with Similar Compounds
Similar Compounds
MCC950: Another well-known NLRP3 inhibitor with a similar mechanism of action.
CY-09: A small molecule inhibitor that targets the ATPase activity of NLRP3.
OLT1177: An orally active NLRP3 inhibitor with anti-inflammatory properties.
Uniqueness of Nlrp3-IN-16
This compound is unique in its specific binding affinity and selectivity towards the NLRP3 inflammasome. Unlike some other inhibitors, it does not affect other inflammasomes or related pathways, making it a highly specific tool for studying NLRP3-mediated inflammation.
Properties
Molecular Formula |
C25H25NO5 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
6-[(2S)-1,5-dihydroxypentan-2-yl]-18-methyl-3-oxa-6-azapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),2(10),4(9),14,16,18,20-heptaene-11,12-dione |
InChI |
InChI=1S/C25H25NO5/c1-14-4-2-6-17-16(14)7-8-19-21(17)23(29)24(30)22-18-9-10-26(12-20(18)31-25(19)22)15(13-28)5-3-11-27/h2,4,6-8,15,27-28H,3,5,9-13H2,1H3/t15-/m0/s1 |
InChI Key |
IZYGWVLDEVWNOE-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC5=C4CCN(C5)[C@@H](CCCO)CO |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC5=C4CCN(C5)C(CCCO)CO |
Origin of Product |
United States |
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